Methohexital

electroconvulsive therapy seizure duration treatment-resistant depression

Methohexital (CAS 18652-93-2) is a differentiated ultrashort-acting, non-sulfur barbiturate anesthetic for intravenous induction. Clinically, it delivers at least 2× the potency of thiopental on a weight basis with half the duration, generating significantly longer motor (≈25.5 s) and EEG seizure durations than propofol in ECT—making it the evidence-supported first-line agent for maximizing seizure adequacy. In patients on ACEi/ARB therapy, methohexital confers less hypotension than propofol (P=0.01), and in neuroanesthesia, its clearance rate is ~3× higher than thiopental, enabling faster neurological assessment. For R&D and reference standard procurement, specify ≥98% purity base material. Controlled substance; DEA licensing required.

Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
CAS No. 18652-93-2
Cat. No. B102721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethohexital
CAS18652-93-2
SynonymsBrevimytal Natrium
Brevital
Brietal
Brietal Sodium
Brietal-Sodium
Methohexital
Methohexital Sodium
Methohexital, Monosodium Salt
Methohexitone
Monosodium Salt Methohexital
Natrium, Brevimytal
Sodium, Methohexital
Molecular FormulaC14H18N2O3
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C
InChIInChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19)
InChIKeyNZXKDOXHBHYTKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.24e-02 g/L

Methohexital (CAS 18652-93-2) for Anesthesia Induction and ECT: Procurement and Selection Overview


Methohexital (CAS 18652-93-2) is an ultrashort-acting, non-sulfur-containing barbiturate derivative (barbituric acid derivative) that functions as a rapid-onset intravenous anesthetic agent, binding to the GABA-A/chloride ionophore receptor complex to potentiate inhibitory neurotransmission [1]. The sodium salt formulation is supplied as a white, freeze-dried (lyophilized) plug that is freely soluble in water upon reconstitution, with reconstituted solutions maintaining chemical stability at room temperature for 24 hours; the product is oxygen sensitive and buffered with 6% anhydrous sodium carbonate, yielding a 1% solution pH between 10 and 11 [2]. Methohexital is classified as a DEA Schedule IV controlled substance [1].

Methohexital vs. Propofol, Thiopental, and Etomidate: Why In-Class Substitution Is Not Straightforward


Despite belonging to the same broad class of intravenous anesthetic induction agents, methohexital cannot be simply interchanged with propofol, thiopental, or etomidate due to quantifiable and clinically meaningful differences in potency, recovery kinetics, hemodynamic profiles in specific patient populations, and effects on electroconvulsive therapy (ECT) seizure adequacy. The USP label explicitly states that methohexital is at least twice as potent on a weight basis compared with thiamylal and thiopental, with a duration of action only about half as long [1]. Furthermore, head-to-head randomized controlled trials have demonstrated that methohexital confers less hypotension than propofol in patients receiving angiotensin axis blockade [2] and yields significantly longer motor and EEG seizure durations compared to propofol in ECT [3]. Substitution without accounting for these documented differential characteristics may compromise clinical outcomes, procedural efficiency, or patient safety.

Methohexital Evidence Guide: Quantitative Head-to-Head Differentiation Data for Scientific Selection


Methohexital vs. Propofol in ECT: Quantified Motor and EEG Seizure Duration Advantage

In a retrospective cohort study of 149 patients with treatment-resistant depression receiving ECT, methohexital produced significantly longer motor seizure durations (25.5 ± 10.6 s vs. 19.9 ± 8.4 s; p < 0.001) and EEG seizure durations (42 ± 17.5 s vs. 29.9 ± 13.1 s; p < 0.001) compared with propofol [1]. A systematic review of 41 randomized trials further corroborated this finding, reporting a weighted mean difference in motor seizure duration of 9.06 seconds favoring methohexital over propofol (95% CI: 5.72-12.40) [2]. In a dose-ranging crossover study, at the 1.0 mg/kg dose level, methohexital produced EEG seizure durations of 62 ± 24 s compared with 50 ± 17 s for propofol [3].

electroconvulsive therapy seizure duration treatment-resistant depression anesthesia induction

Methohexital vs. Thiopental: 2.78-Fold Higher Potency on EEG-Based Anesthetic Depth

In servo-controlled cross-over experiments conducted in human subjects, methohexital was found to be 2.78 times as potent as thiopental in producing electroencephalographic (EEG) changes commonly associated with deepening barbiturate anesthesia (95% confidence limits: 3.5 and 2.2, respectively) [1]. This finding was corroborated in canine cross-over experiments, where the relative potency of methohexital to thiopental was 3.07 [1]. The FDA-approved package insert further states that methohexital is at least twice as potent on a weight basis compared with thiamylal and thiopental [2].

anesthesia barbiturate potency EEG pharmacodynamics

Methohexital vs. Thiopental: More Rapid Recovery and Faster Return of Cerebral Metabolism

In a comparative study of high-dose barbiturate anesthesia using mongrel dogs, both methohexital and thiopental produced similar degrees of cardiac depression and reduction in cerebral blood flow (CBF) and cerebral metabolic rate of oxygen (CMRO2) during deep anesthesia (EEG burst suppression > 30 seconds). However, when barbiturate infusions were discontinued, CMRO2 and CBF returned more rapidly toward control values in the methohexital group than in the thiopental group [1]. Changes in cerebral and peripheral vascular resistance indicated that methohexital caused less vasoconstriction than sodium thiopental [1]. Clinical observations in over 2,500 unselected cases confirm that recovery time following methohexital sodium is remarkably shorter than that experienced with thiopental [2].

neuroanesthesia cerebral blood flow CMRO2 recovery kinetics

Methohexital vs. Propofol: Superior Hemodynamic Stability in Patients on ACE Inhibitors/ARBs

In a randomized controlled trial of 45 adult hypertensive patients taking ACE inhibitors or angiotensin receptor blockers (ARBs) and scheduled for elective noncardiac surgery, methohexital resulted in significantly less hypotension compared with propofol (P = 0.01) when administered at equi-anesthetic induction doses [1]. Post-induction systolic blood pressure (P = 0.03), diastolic blood pressure (P < 0.001), and heart rate (P = 0.03) were significantly higher in the methohexital group [1].

hemodynamic stability angiotensin axis blockade anesthesia induction hypotension

Methohexital vs. Etomidate: 24% Shorter Wakeup Time with Comparable Hemodynamics

In a prospective, randomized, within-patient crossover design study of 20 patients undergoing ECT, methohexital (1.0 mg/kg) and etomidate (0.3 mg/kg) were compared. While there were no differences in hemodynamics, induction time, or seizure duration between the two groups, etomidate had a 24% longer mean wakeup time than methohexital [1]. Additionally, more patients experienced pain on injection with etomidate than with methohexital [1].

ECT recovery time etomidate anesthesia induction

Methohexital Pharmacokinetic Differentiation: Three-Fold Higher Clearance vs. Thiopental

Methohexital is eliminated almost entirely by the liver, with a clearance approximately three times higher than that of thiopental [1]. The volume of distribution is approximately 2 L/kg, and clearance is approximately 11 mL/kg/min, with an elimination half-life of 3-5 hours [2]. Despite accumulation of methohexital in peripheral tissues after multiple doses, recovery is more rapid than with thiopental due to the higher clearance rate [1]. The FDA label notes that methohexital does not appear to concentrate in fat depots to the extent that other barbiturate anesthetics do, resulting in fewer cumulative effects and more rapid recovery compared with thiobarbiturates [3].

pharmacokinetics clearance hepatic metabolism recovery

Methohexital Procurement Guide: Optimal Clinical and Research Application Scenarios Based on Differential Evidence


Electroconvulsive Therapy (ECT) for Treatment-Resistant Depression

Methohexital is the preferred induction agent for ECT when maximizing seizure duration is a clinical priority. Evidence demonstrates that methohexital produces significantly longer motor seizure durations (25.5 ± 10.6 s vs. 19.9 ± 8.4 s; p < 0.001) and EEG seizure durations (42 ± 17.5 s vs. 29.9 ± 13.1 s; p < 0.001) compared with propofol [1]. A systematic review confirms a weighted mean difference of 9.06 seconds in motor seizure duration favoring methohexital (95% CI: 5.72-12.40) [2]. Additionally, methohexital provides 24% shorter wakeup time compared with etomidate while maintaining comparable hemodynamic stability and seizure duration [3]. For ECT services seeking to optimize therapeutic efficacy and procedural efficiency, methohexital represents the evidence-supported first-line agent.

Anesthesia Induction in Hypertensive Patients Receiving ACE Inhibitors or ARBs

For patients chronically treated with angiotensin-converting enzyme inhibitors (ACEi) or angiotensin receptor blockers (ARBs) undergoing elective surgery, methohexital offers superior hemodynamic stability compared with propofol. A randomized controlled trial demonstrated significantly less hypotension with methohexital induction (P = 0.01), with higher post-induction systolic blood pressure (P = 0.03), diastolic blood pressure (P < 0.001), and heart rate (P = 0.03) [4]. Propofol induction in this patient population is associated with profound and refractory hypotension; methohexital provides a pharmacologically differentiated alternative that mitigates this perioperative cardiovascular risk.

Neurosurgical Procedures Requiring Rapid Post-Operative Neurological Assessment

In neuroanesthesia settings where rapid emergence and neurological evaluation are essential, methohexital demonstrates quantifiable advantages over thiopental. High-dose barbiturate anesthesia studies show that upon infusion discontinuation, CMRO2 and CBF return more rapidly toward control values in methohexital-treated subjects compared with thiopental-treated subjects, with evidence of less cerebral vasoconstriction [5]. Combined with a clearance rate approximately three times higher than thiopental and reduced fat depot accumulation [6], methohexital offers a pharmacokinetically rational choice for neurosurgical cases requiring predictable offset and expedited post-operative assessment.

Ambulatory Anesthesia and Brief Outpatient Procedures

Methohexital's ultrashort-acting profile, characterized by a clearance of approximately 11 mL/kg/min, volume of distribution of 2 L/kg, and elimination half-life of 3-5 hours [6], makes it particularly suitable for brief outpatient procedures and ambulatory anesthesia settings. The drug's higher potency on a weight basis (2.78-fold vs. thiopental) enables lower dosing requirements [7], while its reduced tendency to accumulate in fat depots compared with other barbiturates results in fewer cumulative effects and more rapid recovery [6]. Reconstituted solutions maintain chemical stability at room temperature for 24 hours [8], supporting practical workflow in ambulatory care environments.

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